molecular formula C18H20F2N4O3S B2742861 2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 904271-07-4

2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2742861
CAS RN: 904271-07-4
M. Wt: 410.44
InChI Key: BUVBYRVBTXLOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C18H20F2N4O3S and its molecular weight is 410.44. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound belongs to a broader class of compounds that are synthesized and characterized for various biological activities. Although direct studies on this exact chemical were not found, related compounds, particularly those involving 1,3,4-oxadiazole rings, have been synthesized and analyzed for their properties and potential uses. These compounds often undergo detailed spectral analysis (IR, 1H NMR, and 13C NMR) to confirm their structures, and their biological activities are assessed through various in vitro methods. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antioxidant and antibacterial activities, showcasing the relevance of this chemical class in developing therapeutic agents (Subbulakshmi N. Karanth et al., 2019).

Biological Activities

The structural analogs of the target compound have shown promising results in various biological screenings. For instance, 1,3,4-oxadiazole derivatives have been studied for their antimicrobial properties, indicating the potential of these compounds to act against a range of bacterial and fungal pathogens (Aziz‐ur‐Rehman et al., 2017). Additionally, compounds with similar structural features have been explored for their anticancer activities, showing moderate to excellent activities against various cancer cell lines (B. Ravinaik et al., 2021). This suggests that the specific compound might also hold potential for anticancer research, given its structural similarities.

Molecular Docking and SAR Studies

Related studies include molecular docking and structure-activity relationship (SAR) investigations, which help in understanding the interaction between these compounds and biological targets. Such studies provide insights into how modifications in the chemical structure could influence biological activity, leading to the design of more effective and selective therapeutic agents. For example, novel benzoxazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular activities, with certain compounds displaying significant activities and excellent docking scores, indicating strong interactions with biological targets (A. Fathima et al., 2021).

properties

IUPAC Name

2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3S/c1-11-5-7-24(8-6-11)15(25)10-28-18-23-22-14(27-18)9-21-17(26)16-12(19)3-2-4-13(16)20/h2-4,11H,5-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVBYRVBTXLOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.